molecular formula C20H18FNO4S2 B2671677 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-29-4

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2671677
CAS No.: 946348-29-4
M. Wt: 419.49
InChI Key: ABMCDQVNWQNWNW-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative characterized by a fluorinated aromatic ring, a sulfonyl group, and a thiophene-containing ethyl linker. The compound’s structure integrates three key moieties:

  • 4-Methoxybenzenesulfonyl group: Introduces sulfonamide-like properties, which may improve solubility and metabolic stability.
  • Thiophen-2-yl ethyl chain: The thiophene heterocycle contributes to π-π stacking interactions, while the ethyl linker offers conformational flexibility.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide and aromatic heterocycles are pharmacologically relevant (e.g., sigma receptors, kinases) .

Properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCDQVNWQNWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Key Structural Features Biological Relevance / Notes Evidence ID
Target Compound 4-fluorobenzamide, 4-methoxybenzenesulfonyl, thiophen-2-yl ethyl linker Potential sigma receptor or kinase targeting due to sulfonyl and aromatic motifs
5-chloro-2-methoxy analog (G509-0028) 5-chloro-2-methoxybenzamide, same sulfonyl-thiophene linker Chlorine and methoxy substitutions may alter electronic properties and binding affinity
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Dihydrothienylidene ring, additional 2-fluorophenyl group Conformational rigidity from dihydrothiophene; enhanced aromatic interactions
2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Thiazole sulfamoyl group instead of thiophene-sulfonyl Sulfamoyl group may improve solubility; thiazole offers distinct heterocyclic interactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Thiazole with dimethoxyphenyl, fluorophenyl methoxy substituent Dimethoxy groups could enhance metabolic stability; thiazole for targeted binding
[125I]PIMBA (sigma receptor ligand) Piperidine-ethyl linker, iodinated methoxybenzamide High sigma-1 receptor affinity; used in prostate cancer imaging/therapy

Key Research Findings

  • Structural Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., F, Cl) on the benzamide enhance receptor affinity but may reduce solubility.
    • Thiophene vs. thiazole alters π-stacking and hydrogen-bonding capabilities, impacting target selectivity .
  • Pharmacokinetics : Sulfonyl groups improve metabolic stability compared to sulfamoyl analogs, as seen in G509-0028’s design .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 433.47 3.2 2 6
G509-0028 (5-chloro-2-methoxy analog) 467.92 3.8 2 6
[125I]PIMBA 526.28 2.9 1 5

Biological Activity

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS Number: 946348-29-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C20H18FNO4S2C_{20}H_{18}FNO_{4}S_{2}, with a molecular weight of 419.5 g/mol. The structure features a fluorine atom, a methoxy group, and a thiophene ring, which are significant for its biological interactions.

PropertyValue
CAS Number946348-29-4
Molecular FormulaC20H18FNO4S2
Molecular Weight419.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds containing sulfonamide groups have been shown to exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain proteases, potentially influencing metabolic pathways.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of this compound:

  • Inhibition Studies : A study on piperazine derivatives indicated that similar structures could inhibit human acetylcholinesterase, suggesting that modifications to the benzamide structure might yield compounds with neuroprotective effects .
  • Sulfonamide Activity : The Comparative Toxicogenomics Database highlights that sulfonamides can interact with various genes and diseases, implicating their role in modulating biological systems .

Biological Evaluation

While specific clinical trials or evaluations for this compound are not extensively documented, the following aspects are often evaluated in similar compounds:

  • Toxicology Studies : Assessing the safety profile through in vitro and in vivo models.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Efficacy Testing : Utilizing cell lines or animal models to determine therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and amide coupling. For example:

Introduce the 4-methoxybenzenesulfonyl group to a thiophene-containing intermediate using sulfonic chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Optimize coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of acyl chloride) .

Monitor purity via TLC and HPLC, and optimize yields (typically 60–80%) by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituents (e.g., fluorine at δ 120–125 ppm for 13C; thiophene protons at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identify sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing (orthorhombic system, space group P212121) and confirm dihedral angles between the benzamide and thiophene moieties (e.g., 45–60°) .

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer :

  • 4-Methoxybenzenesulfonyl Group : Enhances solubility in polar solvents (logP reduction by ~1.5 units) and stabilizes the molecule via hydrogen bonding .
  • Thiophene Ring : Contributes to π-π stacking interactions in crystal lattices, as evidenced by X-ray data (intermolecular distances: 3.5–4.0 Å) .
  • Fluorine Substituent : Increases metabolic stability and membrane permeability (clogP ≈ 2.8) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and predict nucleophilic/electrophilic sites .
  • Simulate electrostatic potential maps to identify regions of high electron density (e.g., sulfonyl oxygen atoms) for interaction studies .
  • Validate computational results against experimental XRD bond lengths (e.g., C–S bond: 1.76 Å vs. DFT-predicted 1.78 Å) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for benzamide derivatives containing sulfonyl and thiophene groups?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to assess changes in antimicrobial activity (IC50 shifts from 2–10 µM) .
  • Modify Substituents : Compare 4-methoxy vs. 4-nitrobenzenesulfonyl groups to evaluate solubility and target binding (e.g., ∆logD = 1.2) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (sulfonyl O) and hydrophobic regions (thiophene) to correlate with kinase inhibition .

Q. What experimental approaches are used to investigate the biological activity and mechanism of action of this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or kinase targets (IC50 determination via fluorescence polarization) .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .
  • Molecular Docking : Simulate binding to CXCR2 receptors (Glide SP score ≤ −8.0 kcal/mol) and validate via mutagenesis .

Q. How can contradictions in spectral data or computational vs. experimental results be systematically resolved?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries (mean deviation ≤ 0.03 Å) .
  • Dynamic NMR : Resolve rotational barriers of the sulfonyl group (ΔG‡ ≈ 60 kJ/mol) to explain split signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (m/z 435.0987 [M+H]+) to rule out impurities .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices, and how can sensitivity be optimized?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (LOD: 0.1 ng/mL) .
  • Fluorescence Detection : Derivatize with dansyl chloride (λex/λem = 340/520 nm) for trace analysis in biological fluids .
  • Microscale Thermophoresis (MST) : Measure binding affinity (Kd ≈ 50 nM) using fluorescently tagged proteins .

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